Potent and Selective Inhibition of PDE7A1: A Key Differentiator for CNS and Immune Research
1-Methylpiperidine-2,4-dione exhibits nanomolar inhibitory activity against human PDE7A1, a phosphodiesterase target implicated in neurological and inflammatory diseases. Its potency is significantly higher than its activity against PDE4A, demonstrating a selectivity profile that is not observed with many generic piperidinediones [1]. This selectivity is critical for developing tool compounds or leads with a reduced side-effect profile compared to pan-PDE inhibitors.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM (PDE7A1) [1]; IC50 = 290 nM (PDE4A) [2] |
| Comparator Or Baseline | PDE4A inhibition (same compound) |
| Quantified Difference | 126-fold selectivity for PDE7A1 over PDE4A |
| Conditions | In vitro; human PDE7A1 expressed in insect cells [1]; unpurified recombinant PDE4A [2] |
Why This Matters
This specific inhibitory profile (high PDE7A1 potency with moderate PDE4A activity) is not a class-wide property of piperidine-2,4-diones; it is a unique feature of this N-methyl derivative, making it a preferred starting point for PDE7-targeted research over less selective or uncharacterized analogs.
- [1] BindingDB. (2016). BDBM50032543 (CHEMBL3354180): Inhibition of human PDE7A1. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50032543 View Source
- [2] BindingDB. (n.d.). Assay in Summary_ki (ChEMBL_155727 / CHEMBL760761): Evaluated in vitro for its inhibitory activity on unpurified recombinant Phosphodiesterase type 4A (PDE4A). Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=4&entryid=50007392 View Source
